4-Ethyl-3-methylisoxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

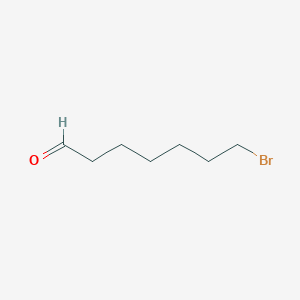

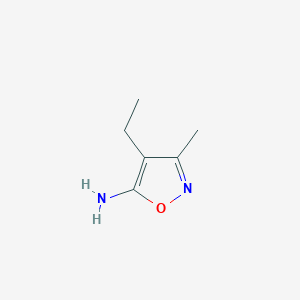

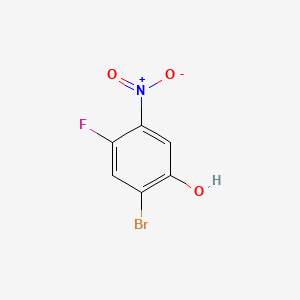

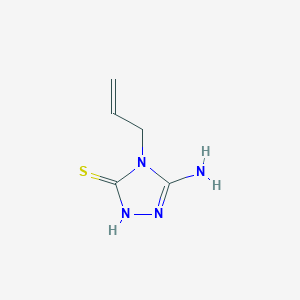

The compound 4-Ethyl-3-methylisoxazol-5-amine is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into various pharmacologically active compounds.

Synthesis Analysis

The synthesis of isoxazole derivatives has been explored in several studies. For instance, the preparation of 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles was achieved by reacting hydroxylamine with ethyl α-ethoxymethylenecyanoacetate or α-ethoxymethylenemalononitrile, respectively . Another study reported the synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones through a three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes . Additionally, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones was used to construct 4-aminomethylidene isoxazolone derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex, as demonstrated by the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, which was confirmed by various spectroscopic methods including IR, NMR, and mass spectrometry . The structure of isoxazole derivatives is crucial for their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Isoxazole derivatives exhibit a range of chemical reactivities. For example, 5-aminoisoxazoles were found to be unstable towards bases, undergoing ring cleavage at the nitrogen-oxygen bond . The photolysis of 2-arylisoxazol-5(2H)-ones in amines can lead to the formation of ketenes and carbenes . Furthermore, reactions of 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles with various nucleophiles have been studied, yielding addition and/or addition-elimination products .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined by X-ray crystallography, revealing intermolecular hydrogen bonds and π-interactions that contribute to the stability of the molecular layers . These properties are important for understanding the material's behavior in different environments and its potential applications.

Scientific Research Applications

Antibacterial and Antifungal Activity

4-Ethyl-3-methylisoxazol-5-amine derivatives show significant potential in antimicrobial applications. For instance, a study by Banpurkar, Wazalwar, & Perdih (2018) demonstrated the synthesis of 3-methyl-4H-isoxazol-5-ones with notable antibacterial and antifungal activities. These compounds were particularly effective against the gram-positive bacterium Staphylococcus aureus, and some showed antifungal activity close to the standard greseofulvin.

Antileucemic Activity

Compounds derived from 4-Ethyl-3-methylisoxazol-5-amine have also been studied for their antileucemic properties. Ryng & Duś (1994) synthesized new derivatives with primary, secondary, and heterocyclic amines, testing them for antileucemic activity Ryng & Duś (1994).

Chemical Synthesis and Catalysis

In the field of chemical synthesis and catalysis, 4-Ethyl-3-methylisoxazol-5-amine derivatives have shown promising results. Pasunooti et al. (2015) utilized bidentate auxiliaries derived from the isoxazole-3-carboxamide for Pd-catalyzed C(sp3)-H bond activation, leading to efficient arylation and alkylation of α-aminobutanoic acid derivatives Pasunooti et al. (2015).

Immunomodulating Action

Ryng et al. (1999) explored the immunomodulating actions of 5-amino-3-methylisoxazole-4-carboxylic acid amides, revealing their potential in affecting immune response. The stimulatory or inhibitory effects of these compounds varied based on the phenyl ring substituents Ryng et al. (1999).

Biologically Active Polymer Development

In the development of biologically active polymers, derivatives of 4-Ethyl-3-methylisoxazol-5-amine have been utilized effectively. Tai et al. (2002) synthesized compounds for controlled-release formulations, showing potential in fungicidal applications Tai et al. (2002).

Synthesis of Novel Compounds

The synthesis of novel compounds with potential pharmaceutical applications is another area where 4-Ethyl-3-methylisoxazol-5-amine derivatives are useful. Hui et al. (2002) synthesized 1,3,4-Oxadiazole derivatives containing a 5-methylisoxazole moiety, with confirmed antibacterial activities Hui et al. (2002).

Safety And Hazards

properties

IUPAC Name |

4-ethyl-3-methyl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4(2)8-9-6(5)7/h3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQKXIAKMNHYEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536622 |

Source

|

| Record name | 4-Ethyl-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-3-methylisoxazol-5-amine | |

CAS RN |

91084-67-2 |

Source

|

| Record name | 4-Ethyl-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)